molecular formula C16H20N2OS B2672731 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol CAS No. 1280892-01-4

1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol

Cat. No.: B2672731
CAS No.: 1280892-01-4
M. Wt: 288.41
InChI Key: RWVDRTZLCJALDR-UHFFFAOYSA-N
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Description

1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is a heterocyclic compound featuring a piperidin-3-ol core substituted with a 2-benzyl-thiazole moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is benzylated at the 2-position, while the piperidine ring carries a hydroxyl group at the 3-position.

Properties

IUPAC Name

1-[(2-benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c19-15-7-4-8-18(11-15)10-14-12-20-16(17-14)9-13-5-2-1-3-6-13/h1-3,5-6,12,15,19H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVDRTZLCJALDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC(=N2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, followed by the introduction of the benzyl group and the piperidine ring. Key reagents often include thionyl chloride, benzyl bromide, and piperidine. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Similar Piperidine-Thiazole Derivatives

Compound Name Key Structural Features Pharmacological Activity Physicochemical Insights References
1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol Benzyl-thiazole, piperidin-3-ol Not explicitly reported Likely moderate lipophilicity due to benzyl group; hydroxyl enhances solubility
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride Amino-thiazole, piperidin-4-ol, dihydrochloride salt Industrial/Pharmaceutical intermediates High solubility (salt form); amino group may improve bioavailability
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol Pyrrolotriazine core, methoxyphenylamino group, piperidin-3-ol with amino substitution Anticancer (targets proliferative diseases) Crystalline form enhances stability; polar groups aid solubility

Key Structural and Functional Insights:

The pyrrolotriazine core in introduces a larger aromatic system, likely contributing to kinase inhibition or DNA intercalation mechanisms in cancer therapy.

Hydroxyl Position and Solubility :

  • The piperidin-3-ol configuration in the target compound and provides a hydrogen-bonding site, improving aqueous solubility compared to piperidin-4-ol derivatives .
  • The dihydrochloride salt in significantly increases solubility, making it more suitable for formulation than the free base.

Pharmacological Targeting: The methoxyphenylamino-pyrrolotriazine moiety in is explicitly linked to anticancer activity, suggesting that substitutions on the heterocyclic scaffold critically determine target specificity. The absence of a polar amino group in the target compound’s thiazole ring may limit its utility in applications requiring strong hydrogen-bond interactions (e.g., enzyme inhibition).

Biological Activity

1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol, a compound with the CAS number 1280892-01-4, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure

The compound features a piperidine core substituted with a thiazole moiety, which is known for contributing to various biological activities. The structural formula can be represented as follows:

C16H20N2S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing thiazole and piperidine have been linked to significant anti-proliferative effects against various cancer cell lines, particularly breast and liver cancers .
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antibacterial and antifungal properties. Similar piperidine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

A study focused on the synthesis of thiazole-containing piperidines revealed that certain derivatives exhibited apoptosis-inducing effects in MDA-MB-231 breast cancer cells. Key findings include:

CompoundConcentration (μM)Apoptosis InductionCaspase-3 Activity (fold increase)
7d1.0Morphological changes observed1.33
7h10.0Significant apoptosis1.57
10c2.5Cell cycle arrestNot specified

These results indicate that compounds structurally related to this compound could serve as potential anticancer agents due to their ability to induce apoptosis and enhance caspase activity .

Antimicrobial Properties

In vitro tests have evaluated the antimicrobial efficacy of various piperidine derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:

CompoundMIC (mg/mL)Target Organism
1-(2-benzylthiazole)piperidine0.0039 - 0.025Staphylococcus aureus
Escherichia coli

These findings suggest that the compound may effectively inhibit bacterial growth, highlighting its potential as an antimicrobial agent .

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

  • Case Study on Anticancer Activity : A series of thiazole derivatives were tested against various cancer cell lines, demonstrating significant anti-cancer activity through mechanisms involving cell cycle arrest and apoptosis induction.
  • Case Study on Antimicrobial Efficacy : Research on pyrrolidine alkaloids showed promising results against multiple bacterial strains, supporting the hypothesis that structural modifications can enhance biological activity.

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